2,3,4-Trifluoro-5-nitrobenzoyl chloride
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Overview
Description
2,3,4-Trifluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7HClF3NO3 and a molecular weight of 239.54 g/mol . It is characterized by the presence of trifluoromethyl and nitro groups attached to a benzoyl chloride moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-nitrobenzoyl chloride typically involves the nitration of 2,3,4-trifluorobenzoyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Nitration Reaction: [ \text{C}_7\text{H}_2\text{ClF}_3\text{O} + \text{HNO}_3 \rightarrow \text{C}_7\text{HClF}_3\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: It can undergo coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2,3,4-trifluoro-5-aminobenzoyl chloride.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
2,3,4-Trifluoro-5-nitrobenzoyl chloride is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: The compound is involved in the development of drugs and diagnostic agents.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-5-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorobenzoyl chloride: Similar structure but lacks the nitro group.
4-(Trifluoromethyl)benzoyl chloride: Contains a trifluoromethyl group instead of trifluoromethyl and nitro groups.
Uniqueness
2,3,4-Trifluoro-5-nitrobenzoyl chloride is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4-trifluoro-5-nitrobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO3/c8-7(13)2-1-3(12(14)15)5(10)6(11)4(2)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUKHVHAIIEWJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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